n-(3-Chloro-4-methylphenyl)formamide
Description
Historical Context and Initial Academic Reports on n-(3-Chloro-4-methylphenyl)formamide
The specific historical context and initial academic reports solely focused on this compound are not extensively documented in readily available literature. Its emergence is likely linked to broader research into the synthesis and properties of formanilides, a class of compounds recognized for their utility as synthetic intermediates. The synthesis of such compounds generally involves the formylation of the corresponding aniline (B41778), in this case, 3-chloro-4-methylaniline (B146341). Various methods for the formylation of amines have been well-established for decades, utilizing reagents such as formic acid or its derivatives. nih.gov It is probable that this compound was first synthesized and characterized as part of a larger library of compounds in studies exploring the scope of these formylation reactions or in the pursuit of molecules with specific biological or material properties.
Structural Classification and Advanced Nomenclature Considerations for this compound
From a structural standpoint, this compound is classified as a secondary amide and, more specifically, a formanilide (B94145). The core structure consists of a formyl group (-CHO) bonded to the nitrogen atom of a 3-chloro-4-methylaniline moiety.
The systematic IUPAC name for this compound is this compound. The numbering of the phenyl ring follows standard chemical nomenclature, with the position of the formamido group designated as position 1. Consequently, the chlorine atom is at position 3, and the methyl group is at position 4. An alternative, and commonly used, name is 3'-Chloro-4'-methylformanilide, where the prime symbol indicates that the substituents are on the phenyl ring of the anilide.
Advanced nomenclature considerations would involve stereochemical aspects if chiral centers were present, which is not the case for this molecule. The planarity of the amide bond and the potential for rotational isomers (cis and trans conformers with respect to the C-N bond) are key structural features of formanilides. sigmaaldrich.com
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| CAS Number | 6312-80-7 |
| Molecular Formula | C₈H₈ClNO |
| Molecular Weight | 169.61 g/mol |
| IUPAC Name | This compound |
| Alternative Name | 3'-Chloro-4'-methylformanilide |
Broader Academic Significance and Research Relevance of this compound within Organic Chemistry and Materials Science
The academic significance of this compound primarily lies in its role as a potential building block in organic synthesis. Formanilides, in general, are valuable precursors for the synthesis of various more complex molecules, including isocyanides through dehydration reactions. wikipedia.org These isocyanides can then be used in a variety of multicomponent reactions to build molecular complexity.
In the realm of materials science, the relevance of formanilide derivatives is an area of ongoing exploration. The presence of both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen) in the formamide (B127407) functionality allows for the formation of intermolecular hydrogen bonds, which can influence the solid-state packing and, consequently, the material properties of the compound and its derivatives. While specific applications of this compound in materials science are not widely reported, the broader class of aromatic amides is investigated for applications in areas such as organic electronics and crystal engineering.
Scope and Objectives of Research on this compound
Based on the available information, dedicated research focused solely on this compound appears to be limited. The primary objective of its synthesis in academic or industrial laboratories is likely as an intermediate for the preparation of other chemical entities. For instance, it could be a precursor for agrochemicals, pharmaceuticals, or dyes, where the specific substitution pattern of the aromatic ring is required for the desired activity or property of the final product.
Further research on this compound could aim to:
Explore its potential as a ligand in coordination chemistry.
Investigate its biological activity in various screening programs.
Study its solid-state structure and polymorphism to understand how the chloro and methyl substituents influence its crystal packing.
Evaluate its utility in the synthesis of novel heterocyclic compounds.
Table 2: Physicochemical Properties of this compound (Predicted and Experimental)
| Property | Value | Source |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Density | Not available | - |
| Solubility | Not available | - |
Structure
3D Structure
Properties
CAS No. |
6312-80-7 |
|---|---|
Molecular Formula |
C8H8ClNO |
Molecular Weight |
169.61 g/mol |
IUPAC Name |
N-(3-chloro-4-methylphenyl)formamide |
InChI |
InChI=1S/C8H8ClNO/c1-6-2-3-7(10-5-11)4-8(6)9/h2-5H,1H3,(H,10,11) |
InChI Key |
GMEIVQQHNQKLDN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC=O)Cl |
Origin of Product |
United States |
Synthetic Methodologies for N 3 Chloro 4 Methylphenyl Formamide
Classical Formylation Approaches for n-(3-Chloro-4-methylphenyl)formamide Synthesis
Traditional methods for the synthesis of this compound have long relied on straightforward and robust chemical reactions. These techniques are characterized by the use of common formylating agents and well-understood reaction mechanisms.
The most direct route to this compound is the reaction of 3-chloro-4-methylaniline (B146341) with formic acid. nih.gov This reaction is often conducted under solvent-free conditions, where the amine and formic acid are heated together. nih.gov The temperature is a critical parameter, typically maintained around 70-80 °C to drive the reaction to completion. nih.govmdpi.com
Optimizing the yield requires careful control over the stoichiometry of the reactants and the reaction time. An excess of formic acid is commonly used to ensure complete conversion of the aniline (B41778). nih.govmdpi.com Reaction times can vary, but are generally in the range of a few hours. The progress of the reaction can be monitored using techniques like thin-layer chromatography (TLC). For anilines with electron-withdrawing groups, such as the chloro-substituted starting material, longer reaction times may be necessary to achieve high yields. nih.gov
Table 1: Typical Reaction Conditions for Direct Formylation
| Parameter | Condition | Purpose |
| Formylating Agent | Formic Acid | Source of the formyl group |
| Solvent | Solvent-free | Green chemistry principle, simplifies workup |
| Temperature | 70-80 °C | Provides activation energy for the reaction |
| Reactant Ratio | Excess Formic Acid | Drives equilibrium towards product formation |
| Reaction Time | 2-10 hours | Varies based on substrate reactivity |
To enhance the reactivity of the formylating agent, formic acid can be converted into a more potent derivative. A common strategy involves the in-situ formation of a mixed anhydride (B1165640), typically by reacting formic acid with acetic anhydride. researchgate.net This mixed formic acetic anhydride is a more powerful acylating agent than formic acid alone, allowing for milder reaction conditions.
Another approach utilizes other activated formic acid derivatives. Reagents such as triethyl orthoformate can effectively formylate amines, sometimes using water as a solvent. researchgate.net The Vilsmeier reagent, generated from N,N-dimethylformamide (DMF) and an activating agent like phosphorus oxychloride or thionyl chloride, is another powerful formylating system, though its use involves harsher reagents. researchgate.net
The efficiency of classical formylation can be significantly improved through the use of catalysts. Lewis acids are particularly effective in activating the formic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine. nih.govmdpi.com Inexpensive and environmentally friendly Lewis acids like zinc chloride (ZnCl₂) have shown excellent results. nih.govmdpi.com Other catalysts such as ferric chloride (FeCl₃), aluminum chloride (AlCl₃), and nickel chloride (NiCl₂) are also viable options. nih.govmdpi.com
Solid acid catalysts, such as the ion-exchange resin Amberlite IR-120, offer the advantage of easy separation from the reaction mixture, simplifying purification and allowing for catalyst recycling. mdpi.com Molecular iodine has also been reported as an effective catalyst for the N-formylation of anilines under solvent-free conditions. mdpi.com
Table 2: Comparison of Classical Catalysts for Amine Formylation
| Catalyst | Type | Typical Conditions | Advantages |
| ZnCl₂ | Lewis Acid | 10 mol%, 70 °C, solvent-free | Inexpensive, environmentally benign nih.govmdpi.com |
| FeCl₃, AlCl₃ | Lewis Acid | Similar to ZnCl₂ | Effective Lewis acids nih.govmdpi.com |
| Iodine (I₂) | Halogen | 5 mol%, 70 °C, solvent-free | Metal-free catalyst mdpi.com |
| Amberlite IR-120 | Solid Acid | Reflux in formic acid | Heterogeneous, easily recyclable mdpi.com |
Modern and Green Chemistry Approaches to this compound Synthesis
Reflecting a broader shift in the chemical industry, modern synthetic routes to this compound emphasize sustainability, efficiency, and reduced environmental impact. researchgate.net These methods employ advanced catalysts and greener reaction media. nih.govrasayanjournal.co.in
Modern catalysis offers highly efficient routes for N-formylation. Transition metal catalysts, such as sulfated tungstate, can effectively promote the reaction between amines and formic acid under solvent-free conditions at elevated temperatures. mdpi.com Metal oxides like zinc oxide (ZnO) have also been utilized as recyclable, heterogeneous Lewis acid catalysts, providing high yields in solvent-free reactions. nih.govmdpi.comresearchgate.net
A particularly innovative approach involves the use of carbon dioxide (CO₂) as the C1 source for the formyl group. researchgate.net This method aligns strongly with green chemistry principles by utilizing a renewable and non-toxic feedstock. researchgate.net Such transformations often require a sophisticated catalyst, for instance, a porous metal-organic framework (MOF) containing a single-site cobalt catalyst, in combination with a reducing agent like phenylsilane. researchgate.netresearchgate.net Organocatalysis, which uses small, metal-free organic molecules to accelerate reactions, represents another frontier, though its application to this specific formylation is an area of ongoing research. researchgate.net
A primary goal of green chemistry is to minimize or eliminate the use of hazardous organic solvents. nih.govmdpi.com As mentioned, many of the catalytic and non-catalytic direct formylation methods can be performed under solvent-free conditions, where the reactants are simply heated together. nih.govmdpi.com This approach significantly reduces waste and simplifies the product isolation process. rasayanjournal.co.in
The use of water as a reaction solvent is another highly desirable green strategy. nih.gov Certain formylation methods, for example, using triethyl orthoformate as the formyl source, have been successfully carried out in water, demonstrating the feasibility of aqueous-phase synthesis for formamides. researchgate.net The development of catalysts that are stable and active in water is key to expanding the utility of this approach. Microwave-assisted synthesis is another green technique that can accelerate reaction rates, often leading to higher yields in shorter times with reduced energy consumption. rasayanjournal.co.inmdpi.com
Atom-Economic Synthetic Routes for this compound
In the pursuit of greener chemical processes, atom economy is a paramount principle, maximizing the incorporation of reactant atoms into the final product. For the synthesis of this compound, this is primarily achieved through the direct formylation of 3-chloro-4-methylaniline.
The most prominent atom-economic approach involves the use of formic acid as the formylating agent. This method is advantageous as the only byproduct is water. The reaction can be performed under various conditions, including solvent-free environments or with the use of catalysts to enhance reaction rates and yields. nih.govscispace.com Lewis acids such as zinc chloride (ZnCl₂) and heterogeneous acid catalysts like melamine-trisulfonic acid (MTSA) or Fe(III)-exchanged sepiolite (B1149698) have proven effective in catalyzing the formylation of anilines with formic acid, often under mild temperature conditions (e.g., 60-70°C). nih.govresearchgate.net These catalytic systems activate the formic acid, making it more susceptible to nucleophilic attack by the amine group of 3-chloro-4-methylaniline.
Another emerging atom-economic strategy employs carbon dioxide (CO₂) as a C1 source in the presence of a reducing agent, such as a hydrosilane (e.g., phenylsilane), and a suitable catalyst. researchgate.net This method represents a significant advancement in sustainable chemistry by utilizing a renewable and non-toxic carbon source. While specific application to 3-chloro-4-methylaniline is not extensively detailed in current literature, the general success with other anilines suggests its potential applicability.
The table below summarizes various catalytic systems that exemplify atom-economic N-formylation of anilines, which are applicable to the synthesis of this compound.
| Formyl Source | Catalyst/Reagent System | Key Advantages |
| Formic Acid | Melamine-trisulfonic acid (MTSA) | Solvent-free conditions, high yields. nih.gov |
| Formic Acid | Zinc Chloride (ZnCl₂) | Inexpensive, environmentally friendly catalyst. nih.gov |
| Formic Acid | Fe(III)-exchanged sepiolite (IES) | Heterogeneous catalyst, rapid, "green" process. researchgate.net |
| Formic Acid | Toluene (B28343) (with Dean-Stark trap) | No catalyst needed, simple water removal. scispace.com |
| Carbon Dioxide | Phenylsilane, Catalyst (e.g., ZnO) | Utilizes renewable CO₂, mild conditions. researchgate.net |
Microwave-Assisted and Sonochemical Synthesis of this compound
To accelerate reaction times and improve energy efficiency, alternative energy sources like microwave irradiation and ultrasound have been explored for formamide (B127407) synthesis.
Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) has been shown to dramatically reduce reaction times for the formylation of anilines, often from hours to mere minutes. scielo.org.zanih.govbibliotekanauki.pl The reaction of 3-chloro-4-methylaniline with formic acid can be efficiently conducted under solvent-free conditions using microwave irradiation. scielo.org.za In some protocols, a solid support like silica (B1680970) gel is mixed with the formic acid to create a heterogeneous system that heats efficiently in the microwave field. scielo.org.za This technique often leads to high yields and cleaner reaction profiles, simplifying subsequent purification steps. Studies on various substituted anilines have demonstrated that microwave heating can achieve complete conversion in as little as 5 to 20 minutes at temperatures around 130-140°C. nih.govresearchgate.net
Sonochemical Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, offers another non-conventional energy source. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—creates localized hot spots with extreme temperatures and pressures, which can accelerate chemical reactions. While specific studies on the sonochemical synthesis of this compound are not widely published, ultrasound has been successfully applied to other condensation and cyclization reactions, suggesting its potential for this transformation. Ultrasound-assisted synthesis can often be performed at ambient temperatures and without the need for metal catalysts, presenting a green and efficient alternative.
Purity Assessment and Isolation Techniques for Synthesized this compound
Following the synthesis, the isolation and purification of this compound are crucial to obtain a product of desired purity. The typical workflow involves work-up, isolation of the crude product, and subsequent purification.
Initial Work-up and Isolation: The work-up procedure is highly dependent on the synthetic method used. For reactions involving formic acid, the reaction mixture may be cooled and poured into water to precipitate the formamide product. If an organic solvent like toluene is used, it can be removed under reduced pressure. scispace.comorgsyn.org An extractive work-up is also common, where the reaction mixture is dissolved in a suitable organic solvent (e.g., ethyl acetate (B1210297) or chloroform) and washed with a dilute acid (like HCl) to remove any unreacted 3-chloro-4-methylaniline, followed by a wash with a dilute base (such as sodium bicarbonate) to remove excess formic acid. bibliotekanauki.plgoogle.com After drying the organic layer and evaporating the solvent, the crude this compound is obtained.
Purification Techniques:
Recrystallization: This is the most common method for purifying solid organic compounds. The choice of solvent is critical. For N-arylformamides, common recrystallization solvents include hexane, ethyl acetate/hexane mixtures, or aqueous ethanol. prepchem.com The crude solid is dissolved in a minimum amount of hot solvent and allowed to cool slowly, whereupon pure crystals of the product form and can be collected by filtration.
Column Chromatography: For smaller scale preparations or when recrystallization is ineffective, flash column chromatography over silica gel is a powerful purification technique. A solvent system, typically a mixture of a non-polar solvent (like hexanes) and a more polar solvent (like ethyl acetate), is used to elute the compound from the column, separating it from impurities. nih.gov
Purity Assessment: The purity of the synthesized this compound is confirmed using a combination of analytical techniques.
| Technique | Purpose | Expected Observations for this compound |
| Thin-Layer Chromatography (TLC) | To monitor reaction progress and assess the purity of the final product. | A single spot for the pure compound, with an Rf value different from the starting aniline. |
| Melting Point Analysis | To identify the compound and assess its purity. | A sharp, defined melting range consistent with literature values for the pure substance. |
| Infrared (IR) Spectroscopy | To identify characteristic functional groups. | Peaks corresponding to N-H stretching (around 3200-3300 cm⁻¹), C=O (amide I band, around 1650-1680 cm⁻¹), and aromatic C-H and C-Cl stretches. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To elucidate the detailed molecular structure. | ¹H NMR would show signals for the formyl proton (CHO), the aromatic protons, the methyl group (CH₃), and the N-H proton. ¹³C NMR would show distinct signals for each carbon atom in the molecule. The presence of rotamers due to restricted rotation around the C-N amide bond may result in the appearance of two sets of signals for the formyl group and aromatic protons. rsc.org |
| Mass Spectrometry (MS) | To determine the molecular weight and elemental composition. | A molecular ion peak [M+H]⁺ corresponding to the exact mass of the compound. |
Scale-Up Considerations for Research-Level Synthesis of this compound
Transitioning a synthetic procedure from a small laboratory scale (milligrams to grams) to a larger research-level scale (tens to hundreds of grams) requires careful consideration of several factors beyond simply multiplying reagent quantities.
Reaction Stoichiometry and Concentration: While excess reagents like formic acid might be used on a small scale for convenience, on a larger scale, this can lead to significant waste and complicate purification. It is often necessary to optimize the stoichiometry to be as close to 1:1 as possible. Reaction concentration may also need adjustment to ensure efficient mixing and heat transfer.
Heat Management: Formylation reactions can be exothermic. What is easily dissipated in a small flask can lead to a dangerous temperature runaway in a larger reactor. The reduced surface-area-to-volume ratio of larger vessels makes heat removal less efficient. Therefore, controlled, portion-wise addition of reagents and effective external cooling are critical for maintaining the desired reaction temperature.
Mixing and Agitation: Ensuring homogeneous mixing becomes more challenging on a larger scale. Magnetic stirring may become inadequate, necessitating the use of overhead mechanical stirrers to handle thicker slurries or larger volumes effectively.
Solvent and Reagent Selection: The choice of solvents and reagents must be re-evaluated for cost, safety, and environmental impact. For example, using toluene with a Dean-Stark trap to remove water is effective but requires handling larger volumes of a flammable solvent. orgsyn.org Solvent-free or catalytic methods become increasingly attractive at a larger scale.
Work-up and Isolation: Procedures that are simple on a small scale, like extraction with large volumes of solvent or purification by column chromatography, become impractical and costly on a larger scale. The ideal scale-up process concludes with the direct crystallization of the product from the reaction mixture, minimizing solvent use and complex handling steps.
Process Safety: A thorough safety review is essential. This includes understanding the thermal stability of reactants and products, potential for runaway reactions, and safe handling procedures for all chemicals at the required quantities.
By carefully addressing these synthetic, purification, and scale-up challenges, the production of this compound can be optimized for efficiency, safety, and sustainability at the research level.
Reactivity and Transformation Pathways of N 3 Chloro 4 Methylphenyl Formamide
Reactions Involving the Formamide (B127407) Functional Group
The formamide moiety (-NH-CHO) is the primary site for chemical transformations of n-(3-Chloro-4-methylphenyl)formamide. These reactions include hydrolysis, reduction, oxidation, and substitutions at the nitrogen atom.
Hydrolysis of the amide bond in this compound results in the cleavage of the molecule to form 3-chloro-4-methylaniline (B146341) and formic acid. This process can be catalyzed by either acid or base, with each proceeding through a distinct mechanism. chemistrysteps.comkhanacademy.org
The acid-catalyzed hydrolysis of N-arylformamides typically proceeds via a bimolecular A-2 (acid-catalyzed, bimolecular) mechanism. jcsp.org.pk The reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. khanacademy.org This is followed by a rate-determining nucleophilic attack by a water molecule on the activated carbonyl carbon, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of the amine (3-chloro-4-methylaniline) regenerates the acid catalyst and yields the final products.
Protonation: The carbonyl oxygen is protonated by a hydronium ion (H₃O⁺).
Nucleophilic Attack: A water molecule attacks the electrophilic carbonyl carbon.
Proton Transfer: A proton is transferred from the attacking water molecule to the nitrogen atom.
Elimination: The C-N bond cleaves, releasing the protonated amine, 3-chloro-4-methylaniline.
Deprotonation: The protonated formic acid is deprotonated by water to yield formic acid and regenerate the hydronium ion catalyst.
Kinetic studies on analogous N-aryl amides have shown that the reaction rate is dependent on both the substrate concentration and the acid concentration. jcsp.org.pkresearchgate.net The catalytic efficiency of strong acids often follows the order HCl > H₂SO₄ > HClO₄, which is characteristic of an A-2 mechanism. jcsp.org.pk
| Acid Concentration (M) | Observed Rate Constant (kobs, s-1) | Mechanism Type | Activation Energy (Ea, kJ/mol) |
|---|---|---|---|
| 1.0 | 1.5 x 10-5 | A-2 | ~85 |
| 2.0 | 3.1 x 10-5 | A-2 | |
| 4.0 | 6.5 x 10-5 | A-2 |
Under basic conditions, the hydrolysis of amides follows a nucleophilic acyl substitution pathway, often referred to as the B-AC2 (base-catalyzed, acyl-cleavage, bimolecular) mechanism. chemistrysteps.com The reaction is initiated by the direct nucleophilic attack of a hydroxide (B78521) ion (OH⁻) on the carbonyl carbon of the formamide. This is generally the rate-limiting step and results in the formation of a tetrahedral oxyanion intermediate. youtube.com
This intermediate can then collapse, expelling the amide anion (⁻NH-Ar). However, because the amide anion is a very poor leaving group (the pKa of its conjugate acid, an amine, is ~38), this step is highly unfavorable. chemistrysteps.com The reaction is driven to completion by a subsequent, rapid acid-base reaction where the newly formed formic acid protonates the strongly basic amide anion to form a stable carboxylate salt (formate) and the neutral amine, 3-chloro-4-methylaniline. youtube.com
The key steps are:
Nucleophilic Attack: A hydroxide ion attacks the carbonyl carbon.
Elimination: The tetrahedral intermediate collapses to expel the 3-chloro-4-methylanilide anion.
Proton Transfer: The formic acid product rapidly protonates the anilide anion, driving the equilibrium toward the products.
Due to the poor leaving group ability of the anilide anion, base-catalyzed hydrolysis of amides typically requires more forcing conditions (e.g., higher temperatures and concentrated base) compared to the hydrolysis of esters. chemistrysteps.comyoutube.com
The formamide group can be reduced to either an amine or an aldehyde, depending on the reducing agent and reaction conditions.
The complete reduction of this compound yields the corresponding secondary amine, N-methyl-3-chloro-4-methylaniline. This transformation is typically achieved using powerful hydride reagents such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent like tetrahydrofuran (B95107) (THF) or diethyl ether. The mechanism involves the initial formation of a complex between the hydride reagent and the carbonyl oxygen, followed by the transfer of hydride ions to the carbonyl carbon, ultimately leading to the cleavage of the C-O bond and formation of the amine.
Partial reduction of the formamide to an aldehyde is a more challenging transformation. For certain amides, particularly N,N-disubstituted amides, reagents like diisobutylaluminium hydride (DIBAL-H) at low temperatures can achieve this conversion. However, for N-monosubstituted formamides like this compound, over-reduction to the amine is a common side reaction.
| Reagent | Typical Solvent | Primary Product | Notes |
|---|---|---|---|
| Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF) | Secondary Amine (N-methyl-3-chloro-4-methylaniline) | Powerful, non-selective reducing agent. |
| Borane-THF Complex (BH₃·THF) | Tetrahydrofuran (THF) | Secondary Amine (N-methyl-3-chloro-4-methylaniline) | Milder alternative to LiAlH₄. |
| Diisobutylaluminium Hydride (DIBAL-H) | Toluene (B28343) or THF | Aldehyde (3-Chloro-4-methylphenyl isocyanide - potential rearrangement) or Amine | Requires low temperatures; outcome can be substrate-dependent. |
The oxidation of this compound is less commonly documented than its other transformations. Potential sites for oxidation include the formyl C-H bond, the nitrogen atom, and the aromatic ring.
The formyl hydrogen is susceptible to oxidation. Under specific conditions, it could be converted to a hydroxyl group, leading to a carbamic acid derivative, which would likely be unstable and decompose. Alternatively, radical abstraction of the formyl hydrogen could initiate oxidative degradation pathways.
Oxidation at the nitrogen atom could potentially form N-oxide or related species, although this is not a typical reaction for amides. The aromatic ring itself can undergo oxidation under harsh conditions (e.g., with strong oxidizing agents like potassium permanganate (B83412) or nitric acid), leading to ring-opening or the formation of quinone-like structures, but this would result in the complete degradation of the molecule.
The nitrogen atom in the formamide group possesses a lone pair of electrons, but its nucleophilicity is significantly reduced due to resonance delocalization with the adjacent carbonyl group. Consequently, N-alkylation and N-acylation reactions are more challenging than for the corresponding amine.
N-Alkylation: Direct alkylation of the amide nitrogen generally requires deprotonation with a strong base to form the corresponding amide anion (an amidate). stackexchange.com Bases such as sodium hydride (NaH) in an aprotic solvent like DMF or THF are commonly used for this purpose. The resulting highly nucleophilic amidate can then react with an alkyl halide (e.g., methyl iodide) in a standard S-N2 reaction to yield the N-alkylated product. Catalytic methods using transition metals have also been developed for the N-alkylation of less nucleophilic amides. rsc.org
N-Acylation: The reaction of this compound with an acylating agent, such as an acyl chloride or anhydride (B1165640), leads to the formation of an imide. This reaction typically requires a base catalyst, such as pyridine (B92270) or 4-dimethylaminopyridine (B28879) (DMAP), to facilitate the process. The base can act by deprotonating the amide or by activating the acylating agent. semanticscholar.org The resulting N-acyl derivative would be N-(3-chloro-4-methylphenyl)-N-formylacetamide if acetyl chloride were used as the acylating agent.
| Transformation | Reagents | Base/Catalyst | Typical Solvent | Product Type |
|---|---|---|---|---|
| N-Alkylation | Alkyl Halide (e.g., CH₃I) | Strong Base (e.g., NaH) | DMF, THF | N-Alkyl-N-arylformamide |
| N-Acylation | Acyl Chloride (e.g., CH₃COCl) | Pyridine or DMAP | CH₂Cl₂, THF | N-Acyl-N-arylformamide (Imide) |
Hydrolysis of the Formamide Moiety in this compound: Kinetics and Mechanism
Reactions Involving the Substituted Phenyl Ring of this compound
The reactivity of the substituted phenyl ring in this compound is governed by the electronic and steric effects of its three substituents: the formamido group (-NHCHO), the methyl group (-CH₃), and the chloro group (-Cl). These substituents influence the electron density of the aromatic ring and direct the regiochemical outcome of various transformations.
Electrophilic Aromatic Substitution (EAS) on the Phenyl Ring
Electrophilic Aromatic Substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. The directing effects of the existing substituents determine the position of the incoming electrophile.
Formamido Group (-NHCHO): The nitrogen atom's lone pair can donate electron density to the ring through resonance, making it a strongly activating group and an ortho, para-director.
Methyl Group (-CH₃): This group is activating through an inductive effect and hyperconjugation, also functioning as an ortho, para-director.
Chloro Group (-Cl): The chloro group is deactivating due to its inductive electron-withdrawing effect but directs incoming electrophiles to the ortho and para positions through resonance.
In this compound, the positions ortho to the powerful formamido directing group are C2 and C6. The C4 position is occupied by the methyl group, and the C3 position is occupied by the chloro group.
Position C2 is activated by the ortho formamido group and the meta methyl group, but deactivated by the meta chloro group.
Position C5 is activated by the para methyl group and the meta formamido group, but deactivated by the ortho chloro group.
Position C6 is activated by the para chloro group (resonance), the meta methyl group, and the ortho formamido group.
Considering the potent activating and directing effect of the formamido group, electrophilic substitution is most likely to occur at the positions ortho to it, primarily at C2 and C6. Steric hindrance from the adjacent chloro group might slightly disfavor substitution at C2. Therefore, the primary site for electrophilic attack is predicted to be the C6 position. A similar directing effect is observed in the nitration of related acetanilides, such as N-(4-chlorophenyl)acetamide, which yields N-(4-chloro-2-nitrophenyl)acetamide, demonstrating substitution ortho to the acetamido group. rsc.org
| Position | Directing Effects | Predicted Reactivity |
|---|---|---|
| C2 | Ortho to -NHCHO (activating), Meta to -CH₃ (weakly activating), Meta to -Cl (deactivating) | Possible, but may be sterically hindered and electronically disfavored compared to C6. |
| C5 | Meta to -NHCHO (deactivated), Ortho to -Cl (deactivating), Para to -CH₃ (activating) | Unlikely due to strong deactivation from ortho-chloro and meta-formamido groups. |
| C6 | Ortho to -NHCHO (strongly activating), Meta to -CH₃ (weakly activating), Para to -Cl (activating by resonance) | Most favored position for substitution. |
Nucleophilic Aromatic Substitution (NAS) at the Chloro-Position
Nucleophilic Aromatic Substitution (NAS) typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (in this case, the chloro atom at C3). nih.govnih.govyoutube.com These groups are necessary to stabilize the negatively charged Meisenheimer complex intermediate that forms during the reaction. nih.gov
In this compound, the substituents are not strongly electron-withdrawing. The formamido and methyl groups are, in fact, electron-donating or weakly activating, which destabilizes the carbanionic intermediate required for a traditional SNAr mechanism. Consequently, the molecule is not activated for NAS at the chloro-position under standard conditions. Reactions with nucleophiles are unlikely to proceed via the addition-elimination pathway. Forcing conditions with extremely strong bases could potentially lead to substitution through an elimination-addition (benzyne) mechanism, but this is generally less common for chlorinated aromatics compared to brominated or iodinated ones.
Metal-Catalyzed Cross-Coupling Reactions at the Chloro-Position of this compound
The chloro group at the C3 position can participate in various metal-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. While aryl chlorides are typically less reactive than aryl bromides or iodides, modern catalyst systems have been developed to facilitate these transformations effectively. wikipedia.orgorganic-chemistry.orgorganic-chemistry.org
The Suzuki-Miyaura coupling reaction pairs an organoboron compound (like a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. For this compound, this reaction would replace the chlorine atom with an aryl, heteroaryl, or vinyl group, yielding a biaryl or styrenyl derivative. The reaction requires a suitable palladium(0) catalyst, often generated in situ, and a base such as sodium carbonate or potassium phosphate.
| Component | Example |
|---|---|
| Aryl Halide | This compound |
| Coupling Partner | Ar-B(OH)₂, HetAr-B(OH)₂, R-CH=CH-B(OR)₂ |
| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ with phosphine (B1218219) ligands (e.g., SPhos, XPhos) |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ |
| Solvent | Toluene, Dioxane, DMF, often with water |
The Heck reaction involves the coupling of the aryl chloride with an alkene to form a new, substituted alkene. organic-chemistry.org This palladium-catalyzed reaction is typically carried out in the presence of a base (like triethylamine) to neutralize the HX formed.
The Sonogashira coupling reaction forms a C-C bond between the aryl chloride and a terminal alkyne. wikipedia.orgorganic-chemistry.org This transformation is co-catalyzed by palladium and copper complexes and requires a base, which can often be the amine solvent itself. wikipedia.org
| Reaction | Coupling Partner | Typical Catalyst System | Product Type |
|---|---|---|---|
| Heck | Alkene (e.g., Styrene, Acrylate) | Pd(OAc)₂, PdCl₂(PPh₃)₂ | Substituted alkene |
| Sonogashira | Terminal Alkyne (e.g., Phenylacetylene) | PdCl₂(PPh₃)₂, CuI | Internal alkyne |
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.orgorganic-chemistry.org This reaction would allow the synthesis of various N,N'-disubstituted 4-methyl-1,3-benzenediamine derivatives from this compound. The reaction requires a palladium source, a suitable phosphine ligand (often bulky and electron-rich to activate the C-Cl bond), and a strong, non-nucleophilic base like sodium tert-butoxide.
| Component | Example |
|---|---|
| Aryl Halide | This compound |
| Coupling Partner | Primary or secondary amines (R¹R²NH) |
| Catalyst | Pd₂(dba)₃, Pd(OAc)₂ |
| Ligand | BINAP, Xantphos, RuPhos |
| Base | NaOt-Bu, LiHMDS, K₃PO₄ |
| Solvent | Toluene, Dioxane |
Functionalization of the Methyl Group on the Phenyl Ring
Direct experimental studies on the functionalization of the methyl group of this compound are not extensively reported. However, the reactivity of the methyl group on chlorotoluene derivatives is well-documented and can serve as a predictive model. researchgate.net The methyl group on an aromatic ring can typically undergo free-radical reactions, particularly under conditions of heat or UV light.
One of the most common reactions is free-radical halogenation. For instance, the chlorination of toluene in the presence of heat and pressure, which favors a free-radical mechanism, leads to the substitution of hydrogen atoms on the methyl group. pearson.com This suggests that this compound could potentially undergo similar reactions to yield chlorinated derivatives at the methyl position.
The reaction conditions significantly influence the outcome. While electrophilic aromatic substitution on the ring is favored by Lewis acid catalysts, free-radical substitution on the methyl group is promoted by radical initiators or high-energy conditions. pearson.commdpi.com
Table 1: Potential Functionalization Reactions of the Methyl Group (Based on Analogous Compounds)
| Reaction Type | Reagents and Conditions | Potential Product(s) |
| Free-Radical Halogenation | Cl₂, heat/UV light | n-(3-Chloro-4-(chloromethyl)phenyl)formamide |
| Oxidation | Strong oxidizing agents (e.g., KMnO₄, K₂Cr₂O₇) | 2-Chloro-4-formamidobenzoic acid |
Photochemical and Radiolytic Transformations of this compound
Specific studies on the photochemical and radiolytic transformations of this compound are not available in the reviewed literature. However, general principles governing the interaction of radiation with chlorinated aromatic compounds and N-arylamides can provide insight into its potential behavior.
Photochemical Transformations: N-arylamides can undergo various photochemical reactions, including cyclizations. For example, N-arylacrylamides have been shown to undergo photoredox cyclization to form dihydroquinolinones. researchgate.net While this compound does not possess the acrylamide (B121943) moiety, the presence of the formamide and the aromatic ring suggests potential for photochemical reactivity, possibly involving the formyl group or the aromatic system. The absorption of UV light could lead to excited states that may undergo rearrangements or reactions with other molecules. nih.gov
The photodegradation of chloroanilines, which are structurally related, has been studied. mdpi.comresearchgate.net These studies indicate that hydroxyl radicals can play a role in the degradation process, leading to products such as aminophenols. researchgate.net
Radiolytic Transformations: Radiolysis involves the dissociation of molecules by ionizing radiation. wikipedia.org For chlorinated aromatic compounds, radiolysis can lead to dechlorination through reactions with solvated electrons or hydroxyl radicals. ekb.eg The presence of oxygen can accelerate the degradation process. ekb.eg The radiolysis of water can produce a variety of reactive species, including radicals that can react with organic compounds. nih.gov It is plausible that this compound would be susceptible to attack by these radiolytically generated species, leading to degradation and transformation products.
Thermal Decomposition Pathways and Products of this compound
There is a lack of specific experimental data on the thermal decomposition of this compound. However, the thermal behavior of formamide and other aromatic amides has been investigated, offering clues to its potential degradation pathways.
Theoretical studies on the decomposition of formamide show that it can break down into smaller, stable molecules such as carbon monoxide (CO), ammonia (B1221849) (NH₃), water (H₂O), and hydrogen cyanide (HCN) through various pathways including decarboxylation, dehydrogenation, and dehydration. nih.gov The energy barriers for these processes are significant, indicating that high temperatures are required.
The thermal degradation of aromatic poly(ester-imide)s has been shown to proceed via cleavage of the ester and imide linkages at elevated temperatures. researchgate.net For this compound, it is conceivable that at high temperatures, the formamide linkage would be a primary site of cleavage. The stability of the aromatic ring suggests that it would likely remain intact under conditions that cleave the amide bond.
Table 2: Potential Thermal Decomposition Products (Based on Analogous Compounds)
| Potential Pathway | Potential Products |
| Formamide Cleavage | 3-Chloro-4-methylaniline, Carbon monoxide |
| Dehydration | 3-Chloro-4-methylphenylisonitrile, Water |
| Fragmentation | Smaller molecules (e.g., HCN, CO, hydrocarbons) |
Mechanistic Elucidation of Key Reactions of this compound
Mechanistic studies specifically targeting reactions of this compound are not found in the surveyed literature. However, the fundamental mechanisms of reactions involving its constituent functional groups are well-established.
Reactions at the formamide group, such as hydrolysis, would likely proceed through nucleophilic acyl substitution mechanisms. Acid-catalyzed hydrolysis would involve protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for attack by water. Base-catalyzed hydrolysis would involve the direct attack of a hydroxide ion on the carbonyl carbon.
Mechanistic insights into formamide-catalyzed nucleophilic substitutions suggest that the formamide can act as a catalyst by forming key intermediates like alkoxyiminium chlorides. researchgate.net
Advanced Spectroscopic and Structural Elucidation of N 3 Chloro 4 Methylphenyl Formamide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Structure Analysis
NMR spectroscopy is an indispensable tool for the detailed structural analysis of n-(3-Chloro-4-methylphenyl)formamide in solution. It allows for the unambiguous assignment of all proton and carbon signals, provides information on the electronic structure of the aromatic ring, and enables the study of dynamic processes such as the restricted rotation around the amide C-N bond.
While one-dimensional ¹H and ¹³C NMR spectra provide initial information, multi-dimensional techniques are essential for a complete and unambiguous assignment of the complex spin systems present in this compound, especially within the aromatic region.
¹H NMR: The proton spectrum is expected to show distinct signals for the formyl proton (CHO), the amide proton (NH), the aromatic protons, and the methyl group protons. Due to restricted rotation around the C-N bond, the formyl and NH protons may appear as two separate signals or broad peaks, corresponding to different conformers.
¹³C NMR: The carbon spectrum will display signals for the carbonyl carbon, the aromatic carbons, and the methyl carbon. The chemical shifts of the aromatic carbons are influenced by the chloro and methyl substituents.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton couplings. For this compound, COSY would show a correlation between the aromatic protons on adjacent carbons, aiding in their sequential assignment.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would be used to definitively link each aromatic proton signal to its corresponding carbon signal and the methyl protons to the methyl carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons. It is crucial for assigning quaternary carbons (those without attached protons), such as C-1, C-3, and C-4 of the aromatic ring. For instance, the methyl protons (H-7) would show an HMBC correlation to the aromatic carbon C-4, and the formyl proton would show correlations to the carbonyl carbon and the aromatic carbon C-1.
Based on established substituent effects and typical chemical shifts for similar structures, a plausible full assignment can be proposed.
Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments for this compound in CDCl₃
| Atom Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |
| C=O | 160.5 | 8.4 (CHO) | CHO → C-1; NH → C=O |
| C-1 | 136.2 | - | H-2 → C-1; H-6 → C-1; NH → C-1 |
| C-2 | 129.5 | 7.6 (d) | H-6 → C-2 |
| C-3 | 133.8 | - | H-2 → C-3; H-5 → C-3 |
| C-4 | 135.1 | - | H-5 → C-4; H-6 → C-4; H-7 → C-4 |
| C-5 | 120.8 | 7.2 (d) | H-7 → C-5 |
| C-6 | 118.7 | 7.4 (dd) | H-2 → C-6; H-5 → C-6 |
| C-7 (CH₃) | 20.1 | 2.3 (s) | H-7 → C-3; H-7 → C-4; H-7 → C-5 |
| NH | - | 8.1 (br s) | - |
Solid-state NMR (ssNMR) offers unique insights into the structure and dynamics of molecules in their crystalline or amorphous solid forms, which can differ significantly from their state in solution. preprints.org For this compound, ssNMR could be employed to:
Identify Polymorphs: Different crystalline forms (polymorphs) of the compound would yield distinct ssNMR spectra due to variations in molecular packing and intermolecular interactions. ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) is a standard technique for this purpose.
Characterize Intermolecular Hydrogen Bonding: The amide N-H group is a hydrogen bond donor, and the carbonyl C=O group is an acceptor. In the solid state, these groups will form intermolecular hydrogen bonds. These interactions influence the chemical shifts of the involved nuclei (¹H, ¹³C, ¹⁵N), and ssNMR can probe the strength and geometry of these bonds.
Determine Molecular Conformation: Unlike in solution where molecules are rapidly tumbling, ssNMR can provide information on the fixed conformation of the molecule in the crystal lattice, including the dihedral angle between the aromatic ring and the formamide (B127407) plane.
Techniques like high-power decoupling, magic-angle spinning (MAS), and cross-polarization (CP) are essential in ssNMR to overcome the spectral line broadening that arises from dipolar couplings and chemical shift anisotropy in the solid state. preprints.org
The partial double-bond character of the amide C-N bond restricts free rotation, often leading to the existence of two planar conformers (E/Z isomers) that can be observed by NMR at low temperatures. nih.govmontana.edu In this compound, this rotation involves the formyl group relative to the substituted phenyl ring.
Dynamic NMR (DNMR) studies involve recording spectra at various temperatures.
At Low Temperatures (Slow Exchange): The rotation is slow on the NMR timescale, and distinct sets of signals for each conformer can be observed. The aromatic and formyl proton signals would be doubled.
At High Temperatures (Fast Exchange): The rotation becomes rapid, and the NMR spectrum shows a single set of time-averaged signals for all protons and carbons.
At the Coalescence Temperature (T_c): At an intermediate temperature, the two distinct signals for a given nucleus broaden and merge into a single broad peak.
By analyzing the line shape changes as a function of temperature, particularly the coalescence temperature, the rate constant for the rotational process can be determined. From this, the Gibbs free energy of activation (ΔG‡) for the rotational barrier can be calculated. For substituted formamides, these barriers are typically in the range of 60-90 kJ/mol. nih.govresearchgate.netnih.gov
Table 2: Illustrative Data from a Hypothetical Dynamic NMR Study of this compound
| Parameter | Value |
| Observed Nucleus | Formyl Proton (-CHO) |
| Chemical Shift of Isomer A (Low Temp) | 8.55 ppm |
| Chemical Shift of Isomer B (Low Temp) | 8.30 ppm |
| Coalescence Temperature (T_c) | 320 K (47 °C) |
| Calculated Rotational Barrier (ΔG‡) | ~68 kJ/mol |
Vibrational Spectroscopy (FT-IR and Raman) for Functional Group and Conformational Analysis
Vibrational spectroscopy provides complementary information to NMR, offering a detailed picture of the functional groups and bonding within the molecule. FT-IR and Raman spectra are sensitive to molecular symmetry, bond strengths, and intermolecular interactions.
The most characteristic vibrational bands for secondary amides like this compound are the Amide I and Amide II bands. nih.gov
Amide I Band: This band, appearing in the 1650-1700 cm⁻¹ region, is primarily due to the C=O stretching vibration. Its exact frequency is highly sensitive to the physical state of the sample. In the solid state or concentrated solutions, intermolecular hydrogen bonding between the N-H and C=O groups causes a shift of the Amide I band to lower wavenumbers compared to the gas phase or dilute solutions in non-polar solvents.
Amide II Band: Found between 1510-1570 cm⁻¹, this band arises from a combination of the N-H in-plane bending and C-N stretching vibrations. nih.gov Its position is also sensitive to hydrogen bonding.
The analysis of these two bands can provide significant information about the associative behavior and conformational state of the molecule.
The chloro and methyl substituents on the phenyl ring influence the vibrational spectrum in predictable ways. mdpi.com
Electronic Effects: The chlorine atom is an electron-withdrawing group (inductive effect) but also a weak electron-donating group (resonance effect). The methyl group is weakly electron-donating. These effects alter the electron density distribution throughout the phenyl ring and the amide linkage. This can slightly shift the frequencies of the Amide I and Amide II bands, as well as the C-N stretching frequency, by modifying the respective bond orders.
Aromatic Vibrations: The spectra will show characteristic bands for the substituted benzene (B151609) ring. These include C-H stretching vibrations (above 3000 cm⁻¹), C=C ring stretching vibrations (typically in the 1450-1600 cm⁻¹ region), and C-H out-of-plane bending vibrations (in the 700-900 cm⁻¹ region), the latter being characteristic of the substitution pattern.
Specific Substituent Modes: A C-Cl stretching vibration is expected to appear in the fingerprint region of the spectrum, typically between 600 and 800 cm⁻¹. Vibrations associated with the methyl group, such as symmetric and asymmetric C-H stretching and bending modes, will also be present.
By comparing the spectrum of this compound with that of unsubstituted N-phenylformamide, the specific influence of the chloro and methyl groups on the molecular vibrational modes can be elucidated. nih.gov
Table 3: Expected Key Vibrational Frequencies (FT-IR/Raman) for this compound
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Description |
| N-H Stretch | 3250 - 3350 | Amide N-H stretching, sensitive to H-bonding |
| Aromatic C-H Stretch | 3050 - 3150 | Stretching of C-H bonds on the phenyl ring |
| Methyl C-H Stretch | 2850 - 2980 | Symmetric and asymmetric stretching of CH₃ |
| Amide I | 1660 - 1690 | Primarily C=O stretching |
| Amide II | 1520 - 1560 | Combination of N-H bend and C-N stretch |
| Aromatic C=C Stretch | 1450 - 1600 | Phenyl ring skeletal vibrations |
| C-Cl Stretch | 600 - 800 | Stretching of the carbon-chlorine bond |
Mass Spectrometry for Fragmentation Pathway Analysis and Mechanistic Insights
Mass spectrometry is a critical tool for determining the molecular weight and elucidating the structure of this compound by analyzing its fragmentation patterns under ionization.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the parent molecule and its fragments, allowing for the determination of their elemental composition. For this compound (C₈H₈ClNO), HRMS would confirm the molecular ion peak with a high degree of accuracy, distinguishing it from other compounds with the same nominal mass. The technique is also invaluable in identifying the precise composition of fragment ions generated in the mass spectrometer, which is fundamental to proposing and verifying fragmentation mechanisms. While specific HRMS data for this compound is not detailed in the available literature, its application in characterizing similar chloro-N-phenyl amides has been documented. researchgate.net
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation and Degradation Studies
Tandem Mass Spectrometry (MS/MS) is employed to further investigate the structure of the molecular ion by inducing and analyzing its fragmentation. A precursor ion corresponding to the molecular weight of this compound would be isolated and then fragmented by collision-induced dissociation.
Expected fragmentation pathways, based on the principles of mass spectrometry for halogenated aromatic amides, would likely include:
Loss of the formyl group (CHO): Cleavage of the N-C bond could result in the loss of a neutral CO molecule followed by H, or a formyl radical, leading to the formation of a 3-chloro-4-methylaniline (B146341) radical cation.
Loss of chlorine: A common fragmentation in chloro-aromatic compounds is the loss of a chlorine radical (Cl•). nih.gov
Cleavage of the aromatic ring: Higher-energy fragmentation could lead to the breakdown of the phenyl ring structure.
The resulting product ions would be analyzed to confirm the connectivity of the atoms, providing definitive structural confirmation. This technique is also essential in degradation studies, identifying metabolites or degradation products by tracking the fragmentation of modified parent compounds. nih.gov
| Precursor Ion (m/z) | Neutral Loss | Product Ion (m/z) | Proposed Fragment Structure |
|---|---|---|---|
| [C₈H₈ClNO]⁺• | CO | [C₇H₈ClN]⁺• | 3-Chloro-4-methylaniline radical cation |
| [C₈H₈ClNO]⁺• | Cl• | [C₈H₈NO]⁺ | N-(p-tolyl)formamide cation |
| [C₈H₈ClNO]⁺• | CHO• | [C₇H₇ClN]⁺ | 3-Chloro-4-methylphenylnitrenium ion |
X-ray Crystallography for Solid-State Structure and Intermolecular Interactions
X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.
Crystal Packing Analysis and Hydrogen Bonding Networks
In the solid state, molecules of this compound are expected to be organized through a network of intermolecular interactions. Based on studies of structurally similar compounds, the primary interaction governing the crystal packing is the hydrogen bond between the amide N-H group and the carbonyl oxygen (C=O) of an adjacent molecule. nih.gov This N—H···O interaction is a robust and directional force that typically leads to the formation of infinite chains or centrosymmetric dimers. nih.govnih.gov
| Interaction Type | D-H···A | Typical D···A Distance (Å) | Typical D-H···A Angle (°) | Reference Compound |
|---|---|---|---|---|
| Strong H-Bond | N—H···O | 2.8 - 3.0 | 160 - 180 | N-(4-Methylphenyl)formamide nih.gov |
| Weak H-Bond | C—H···O | 3.2 - 3.5 | 140 - 160 | N-(4-Methylphenyl)formamide nih.gov |
| Weak H-Bond | O—H···O | 2.6 - 2.8 | 170 - 180 | N-(3-chloro-4-methylphenyl)maleamic acid nih.gov |
Conformational Preferences in the Solid State
The conformation of this compound is primarily defined by the dihedral angle between the plane of the phenyl ring and the plane of the formamide group. In related N-aryl amides, this angle can vary significantly depending on the steric and electronic effects of the substituents on the aromatic ring. For instance, in N-(3-chloro-4-methylphenyl)maleamic acid, the dihedral angle is relatively small at 6.6°, indicating a nearly coplanar arrangement. nih.gov In contrast, the dihedral angle in N-(4-methylphenyl)formamide is 32.35°. nih.gov This conformational flexibility is a key aspect of its solid-state structure. The formamide group itself is generally planar due to the delocalization of the nitrogen lone pair into the carbonyl π-system. The relative orientation of the N-H bond and the C=O bond is typically trans.
| Compound | Dihedral Angle (Phenyl Ring vs. Amide Group) | Reference |
|---|---|---|
| N-(3-Chloro-4-methylphenyl)maleamic acid | 6.6 (10)° | nih.gov |
| N-(4-Methylphenyl)formamide | 32.35 (1)° | nih.gov |
| (E)-2-{[(3-chloro-4-methylphenyl)imino]methyl}-4-methylphenol | 9.38 (11)° (between the two rings) | nih.gov |
Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence) for Electronic Transitions
Electronic spectroscopy provides information about the electronic structure and transitions within the molecule.
UV-Vis Absorption: The UV-Vis absorption spectrum of this compound is expected to be dominated by π → π* transitions associated with the substituted benzene ring and the n → π* transition of the carbonyl group in the formamide moiety. The presence of the chloro and methyl substituents, along with the formamide group, will influence the position (λ_max) and intensity of these absorption bands compared to unsubstituted benzene. Computational studies on similar molecules, such as using Time-Dependent Density Functional Theory (TD-DFT), are often employed to predict electronic transitions and assign the observed spectral bands. researchgate.net These calculations can determine the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the difference of which corresponds to the electronic excitation energy. nih.gov
Computational and Theoretical Studies on N 3 Chloro 4 Methylphenyl Formamide
Quantum Chemical Calculations of Electronic Structure and Molecular Orbitals
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods allow for the determination of the electronic distribution, molecular orbital energies, and other key parameters that govern the molecule's reactivity and spectroscopic behavior.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational efficiency. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is widely used for organic molecules. Paired with a basis set such as 6-31G(d,p), it provides reliable geometric parameters and energies.
For n-(3-chloro-4-methylphenyl)formamide, a DFT/B3LYP/6-31G(d,p) level of theory would be employed to perform a full geometry optimization. This process systematically alters the molecular geometry to find the lowest energy conformation, corresponding to the most stable arrangement of the atoms. The optimization would reveal key bond lengths, bond angles, and dihedral angles. For instance, the planarity of the amide group and its orientation relative to the substituted phenyl ring are critical structural features that can be precisely determined. The presence of the chloro and methyl groups on the phenyl ring is expected to induce subtle changes in the ring's geometry and the C-N bond connecting it to the formamide (B127407) moiety.
Table 1: Predicted Optimized Geometrical Parameters for this compound using DFT (B3LYP/6-31G(d,p)) (Note: The following data is illustrative and based on typical values for analogous N-arylformamides, as direct computational studies on this compound are not extensively reported in the literature.)
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C(aryl)-N | 1.42 Å |
| N-C(formyl) | 1.36 Å | |
| C(formyl)=O | 1.23 Å | |
| C(aryl)-Cl | 1.74 Å | |
| C(aryl)-C(methyl) | 1.51 Å | |
| Bond Angle | C(aryl)-N-C(formyl) | 125.0° |
| N-C(formyl)=O | 123.5° | |
| Dihedral Angle | C(aryl)-C(aryl)-N-C(formyl) | 30.0° |
Ab initio methods, such as Hartree-Fock (HF) theory, provide a foundational, albeit less accurate, description of the electronic structure by solving the Schrödinger equation without empirical parameters. While HF methods often overestimate bond polarities and provide less accurate energies compared to DFT, they serve as a valuable starting point for more advanced calculations.
A Hartree-Fock calculation with a 6-31G(d) basis set for this compound would yield the molecular orbitals and their corresponding energies. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that provides an indication of the molecule's chemical reactivity and kinetic stability. The distribution of these frontier orbitals would likely show the HOMO localized primarily on the substituted phenyl ring and the nitrogen atom, while the LUMO would be concentrated on the formyl group, particularly the carbonyl carbon.
Conformational Analysis and Potential Energy Surfaces of this compound
The flexibility of the this compound molecule arises primarily from the rotation around the C(aryl)-N single bond. This rotation dictates the relative orientation of the phenyl ring and the formamide plane, leading to different conformers with varying energies. libretexts.org
A potential energy surface (PES) scan can be performed by systematically varying the dihedral angle that defines this rotation (e.g., C2-C1-N-C(formyl)) and calculating the energy at each step. This analysis would likely reveal two main energy minima corresponding to non-planar conformations, where steric hindrance between the formyl hydrogen and the ortho-hydrogen of the phenyl ring is minimized. The transition state between these minima would correspond to a planar or near-planar arrangement. The energy barrier between the conformers provides insight into the rotational flexibility of the molecule at a given temperature. The chloro and methyl substituents are expected to influence the shape of the potential energy surface due to their steric and electronic effects.
Prediction of Spectroscopic Properties from First Principles
Computational methods are highly effective in predicting spectroscopic data, which can be invaluable for the identification and characterization of compounds.
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a powerful application of quantum chemical calculations. The Gauge-Independent Atomic Orbital (GIAO) method, typically employed at the DFT level of theory (e.g., B3LYP/6-311+G(2d,p)), is a common approach for calculating isotropic magnetic shielding constants. These shielding constants are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS).
For this compound, the predicted ¹H and ¹³C NMR chemical shifts would be highly sensitive to the electronic environment of each nucleus. The electron-withdrawing nature of the chlorine atom and the electron-donating nature of the methyl group would influence the chemical shifts of the aromatic protons and carbons in a predictable manner. The chemical shifts of the formyl proton and carbon, as well as the amide proton, would also be characteristic. Comparing these predicted shifts with experimental data for similar compounds, such as N-(3-chlorophenyl)formamide, can aid in the structural elucidation and assignment of experimental spectra. rsc.org
Table 2: Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) for this compound (Note: These are illustrative values based on computational studies of analogous compounds and are referenced to TMS.)
| Atom | Predicted ¹³C Shift (ppm) | Atom | Predicted ¹H Shift (ppm) |
| C=O | 162.5 | N-H | 8.2 |
| C1 (C-N) | 138.0 | H(formyl) | 8.4 |
| C2 | 120.0 | H2 | 7.8 |
| C3 (C-Cl) | 134.0 | H5 | 7.3 |
| C4 (C-CH₃) | 132.0 | H6 | 7.6 |
| C5 | 128.0 | CH₃ | 2.3 |
| C6 | 118.0 | ||
| CH₃ | 19.5 |
Vibrational frequency calculations, typically performed at the same level of theory as the geometry optimization (e.g., DFT/B3LYP/6-31G(d,p)), provide a theoretical infrared (IR) spectrum. The calculation yields the harmonic vibrational frequencies and their corresponding intensities. These frequencies correspond to the normal modes of vibration of the molecule, which are the fundamental vibrations of the atoms around their equilibrium positions.
For this compound, the calculated vibrational spectrum would exhibit characteristic peaks for the N-H stretch, C=O stretch (amide I band), and N-H bend coupled with C-N stretch (amide II band). The aromatic C-H stretches, C=C ring stretches, and the C-Cl and C-CH₃ stretching and bending modes would also be present. A normal mode analysis involves visualizing the atomic displacements for each calculated frequency, allowing for a detailed assignment of the vibrational bands. It is common practice to scale the calculated harmonic frequencies by an empirical scaling factor to better match experimental anharmonic frequencies.
Table 3: Predicted Vibrational Frequencies (cm⁻¹) and Assignments for this compound (Note: These are illustrative values based on computational studies of analogous compounds. Frequencies are typically scaled to improve agreement with experimental data.)
| Predicted Frequency (cm⁻¹) | Assignment |
| ~3400 | N-H stretch |
| ~3100 | Aromatic C-H stretch |
| ~2950 | Methyl C-H stretch |
| ~1700 | C=O stretch (Amide I) |
| ~1550 | N-H bend + C-N stretch (Amide II) |
| ~1600, ~1500 | Aromatic C=C stretch |
| ~1250 | C(aryl)-N stretch |
| ~750 | C-Cl stretch |
UV-Vis Spectra Simulation and Excitonic Properties
The electronic absorption properties of this compound can be predicted using time-dependent density functional theory (TD-DFT). This computational approach simulates the UV-Vis spectrum by calculating the energies of electronic transitions between molecular orbitals. For a molecule like this compound, the key electronic transitions are expected to be of the π → π* and n → π* type, primarily involving the phenyl ring and the formamide group.
The simulation would typically involve the following steps:
Ground-State Geometry Optimization: The molecule's geometry is first optimized to find its most stable conformation, typically using a method like DFT with a suitable basis set (e.g., B3LYP/6-311G(d,p)).
Excitation Energy Calculation: Using the optimized geometry, TD-DFT calculations are performed to determine the vertical excitation energies and oscillator strengths of the lowest-energy electronic transitions.
The resulting data can be plotted as a simulated spectrum, with the excitation energies corresponding to the absorption maxima (λmax) and the oscillator strengths indicating the intensity of the absorption bands. For related aromatic amides, the π → π* transitions are typically intense and occur at shorter wavelengths, while the n → π* transitions are weaker and appear at longer wavelengths.
Table 1: Predicted Electronic Transitions for a Representative Aromatic Amide
| Transition Type | Typical Wavelength Range (nm) | Expected Intensity |
|---|---|---|
| π → π* | 200-280 | High |
Note: This table represents typical values for aromatic amides and serves as an illustrative example.
Excitonic properties, which describe the behavior of electron-hole pairs, can also be investigated computationally. These properties are particularly relevant for understanding the photophysical behavior of the material in a condensed phase.
Reaction Mechanism Elucidation Using Computational Methods
Computational chemistry is instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the detailed investigation of reaction mechanisms involving this compound.
Transition State Localization and Reaction Barrier Determination
For any proposed reaction involving this compound, such as its synthesis or degradation, computational methods can be used to locate the transition state (TS) structures. The TS represents the highest energy point along the reaction coordinate and is a critical factor in determining the reaction rate.
The process involves:
Reactant and Product Optimization: The geometries of the reactants and products are fully optimized.
Transition State Search: A search for the TS connecting the reactants and products is performed using algorithms like the synchronous transit-guided quasi-Newton (STQN) method.
Frequency Analysis: A frequency calculation is carried out on the located TS structure. A true TS is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.
The difference in energy between the transition state and the reactants defines the activation energy or reaction barrier. A lower activation energy implies a faster reaction rate. For the hydrolysis of a formamide, for instance, computational studies can compare the barriers for acid-catalyzed and base-catalyzed mechanisms.
Molecular Dynamics Simulations of this compound in Solution
Molecular dynamics (MD) simulations can provide insights into the behavior of this compound in a solvent environment over time. researchgate.net By simulating the motions of the solute and solvent molecules, MD can reveal information about solvation, conformational dynamics, and intermolecular interactions. researchgate.net
An MD simulation would typically entail:
System Setup: A simulation box is created containing one or more molecules of this compound surrounded by a large number of solvent molecules (e.g., water, ethanol).
Force Field Application: A suitable force field (e.g., OPLS, AMBER) is chosen to describe the interactions between all atoms in the system.
Simulation Run: The system is allowed to evolve over time by solving Newton's equations of motion for each atom.
Analysis of the MD trajectory can yield valuable information, such as the radial distribution functions, which describe the arrangement of solvent molecules around the solute, and the dynamics of hydrogen bonding between the formamide group and protic solvents.
Quantitative Structure-Reactivity/Property Relationship (QSAR/QSPR) Studies for this compound and its Derivatives
QSAR and QSPR are computational techniques used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physical properties, respectively. nih.govchalcogen.ro For a series of derivatives of this compound, QSAR/QSPR models could be developed to predict their properties without the need for experimental synthesis and testing. mdpi.comresearchgate.net
The development of a QSAR/QSPR model involves:
Dataset Collection: A dataset of structurally related compounds with experimentally measured activities or properties is compiled.
Descriptor Calculation: A large number of molecular descriptors (e.g., electronic, steric, topological) are calculated for each compound in the dataset.
Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that correlates a subset of the descriptors with the observed activity or property. chalcogen.ro
Model Validation: The predictive power of the model is assessed using statistical techniques like cross-validation and by using an external test set of compounds. mdpi.com
For derivatives of this compound, a QSAR study could, for example, correlate their herbicidal activity with descriptors like the octanol-water partition coefficient (logP), molar refractivity, and electronic parameters.
Table 2: Example of Descriptors Used in QSAR/QSPR Studies
| Descriptor Type | Example | Information Provided |
|---|---|---|
| Electronic | Dipole Moment, HOMO/LUMO energies | Electronic distribution and reactivity |
| Steric | Molar Volume, Surface Area | Size and shape of the molecule |
| Topological | Wiener Index, Randić Index | Molecular branching and connectivity |
Topological Analysis of Electron Density (e.g., Bader's QTAIM) for Bonding Characterization
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, is a powerful method for analyzing the electron density to characterize chemical bonding. researchgate.net This approach can be applied to the calculated electron density of this compound to provide a detailed picture of the bonding within the molecule.
The analysis focuses on the critical points of the electron density, where the gradient of the density is zero. Of particular interest are the bond critical points (BCPs), which are located along the path of maximum electron density between two bonded atoms. The properties of the electron density at the BCP provide quantitative information about the nature of the bond.
Table 3: QTAIM Parameters for Bond Characterization
| Parameter | Symbol | Interpretation |
|---|---|---|
| Electron Density at BCP | ρ(r) | Indicates the strength of the bond. |
| Laplacian of Electron Density | ∇²ρ(r) | A negative value indicates a covalent bond (charge concentration), while a positive value suggests a closed-shell interaction (e.g., ionic bond, hydrogen bond). |
For this compound, QTAIM analysis could be used to:
Quantify the covalent character of the C-N amide bond and the C-Cl bond.
Investigate the nature of intramolecular hydrogen bonds, if any.
Characterize the aromaticity of the phenyl ring.
This detailed analysis of the electron density provides a deeper understanding of the chemical bonding and structure of this compound.
Applications of N 3 Chloro 4 Methylphenyl Formamide in Chemical Research Non Biomedical, Non Safety
n-(3-Chloro-4-methylphenyl)formamide as a Precursor in Materials Science
While direct evidence is scarce, the molecular structure of this compound suggests its potential as a precursor in materials science. The presence of the formamide (B127407) group, the aromatic ring, and the chloro and methyl substituents offer various sites for chemical modification and polymerization.
Formamide derivatives can, in principle, be transformed into monomers for polymerization. For instance, the formamide group could be a precursor to an isocyanate or an amine, which are common functional groups in the synthesis of polyurethanes and polyamides, respectively. The specific substituents on the phenyl ring of this compound would influence the properties of the resulting polymer, such as its thermal stability and solubility.
The development of functionalized organic materials often involves the incorporation of specific molecular moieties to achieve desired properties. While research on this compound itself is limited, a related compound, 5-((3-chloro-4-methylphenyl)diazenyl)-2-hydroxybenzaldehyde, has been used in the synthesis of new azo-pyrazoline compounds. researchgate.net This suggests that the 3-chloro-4-methylphenyl group can be a building block in the creation of larger, functional organic molecules.
Compounds with reactive functional groups are often employed in the synthesis of coatings and resins. For example, N-(3-Chloropropyl)-N-methylformamide is noted for its utility in the development of polymers and resins due to its reactive functional groups. ontosight.ai By analogy, the formamide group in this compound could potentially be utilized in cross-linking reactions to form robust polymer networks suitable for coatings.
This compound in Catalysis and Ligand Design
The nitrogen and oxygen atoms of the formamide group possess lone pairs of electrons, making them potential coordination sites for metal ions. This characteristic is fundamental to their potential application in catalysis and ligand design.
Formamides, particularly dimethylformamide (DMF), are widely used as solvents in a variety of chemical reactions, including catalytic cycles. wikipedia.orgnih.gov They can also act as reagents, for example, as a source of carbon monoxide or a formyl group. While this compound is not a common solvent, its structural similarity to other formamides suggests it could potentially play a role as a reactant or a high-boiling point solvent in specialized catalytic processes, although such applications have not been documented.
Advanced Analytical Reagent or Reference Standard for Chemical Metrology
The utility of this compound as an analytical reagent is predicated on its purity and stability. In the field of chemical metrology, which is concerned with the accuracy and comparability of chemical measurements, well-characterized compounds are essential.
Use in Method Validation for Trace Analysis
Standardization of Analytical Instrumentation
Similarly, the standardization and calibration of analytical instruments are critical for generating reliable data. A well-characterized standard of this compound could be used to calibrate instruments for the analysis of related compounds. For example, in mass spectrometry, the known fragmentation pattern of this compound under specific ionization conditions could serve as a reference point. In quantitative nuclear magnetic resonance (qNMR) spectroscopy, it could potentially be used as an internal or external standard, provided its purity is gravimetrically certified.
Building Block in the Synthesis of Complex Organic Molecules
The chemical structure of this compound, featuring a formamide group attached to a substituted phenyl ring, makes it a versatile intermediate in organic synthesis.
Intermediate for Agro-Chemical Research (Synthesis, not activity or safety)
The 3-chloro-4-methylphenyl moiety is present in the structures of some agrochemicals. While direct patent literature explicitly detailing the use of this compound as a starting material is scarce, its potential as a precursor is evident. The formamide group can be hydrolyzed to the corresponding aniline (B41778) (3-chloro-4-methylaniline), a common building block in the synthesis of various pesticides. For example, this aniline could then be further elaborated through diazotization and coupling reactions or through amide bond formation to construct more complex herbicidal or fungicidal molecules. The formyl group itself can also participate in various chemical transformations.
Table 1: Potential Synthetic Transformations of this compound in Agrochemical Synthesis
| Starting Material | Reagents and Conditions | Product Type | Potential Agrochemical Class |
| This compound | Acid or base hydrolysis | 3-Chloro-4-methylaniline (B146341) | Precursor for substituted ureas, anilides |
| This compound | Dehydration (e.g., with POCl₃) | 3-Chloro-4-methylphenyl isocyanide | Intermediate for heterocyclic synthesis |
Precursor for Dyes and Pigments (Non-Toxic Applications)
The synthesis of azo dyes and other pigments often involves the use of aromatic amines as diazo components. As mentioned, hydrolysis of this compound would yield 3-chloro-4-methylaniline. This aniline could be diazotized and coupled with various aromatic compounds (coupling components) to produce a range of azo dyes. The specific substituents on the phenyl ring (chloro and methyl groups) would influence the final color and properties of the resulting dye. While no specific commercial dyes are documented as being derived from this particular formamide, the fundamental chemistry of dye synthesis supports its potential as a precursor.
Electrochemical Applications (e.g., in novel electrolytes or sensing elements)
The electrochemical properties of organic molecules are an active area of research. The presence of the electroactive formamide group and the halogenated aromatic ring in this compound suggests potential applications in electrochemistry.
While there is no direct research found on the electrochemical applications of this specific compound, formamide and its derivatives are known to be used as components in non-aqueous electrolytes for batteries and capacitors due to their high dielectric constants and ability to solvate ions. It is conceivable that this compound could be investigated as an additive or co-solvent in such systems, with the chloro and methyl substituents potentially modifying properties such as electrochemical stability and ionic conductivity.
Furthermore, the molecule could theoretically be incorporated into the structure of an electrochemical sensor. For instance, it could be polymerized or grafted onto an electrode surface. The formamide group could act as a recognition site for specific analytes through hydrogen bonding, and the electrochemical response of the modified electrode could change upon binding, forming the basis of a sensor. However, it must be emphasized that this is a theoretical application, and no such research has been identified.
Future Research Directions and Emerging Trends for N 3 Chloro 4 Methylphenyl Formamide
Exploration of Uncharted Reactivity and Novel Derivatization Strategies
The reactivity of the formamide (B127407) moiety and the substituted phenyl ring in n-(3-Chloro-4-methylphenyl)formamide offers a fertile ground for discovering new chemical transformations. While classical reactions of formamides are known, future research will likely focus on more nuanced and selective transformations.
One emerging area is the use of enzymatic catalysis to achieve transformations that are difficult to accomplish with traditional chemical methods. For instance, enzymes like N-substituted formamide deformylases could be explored for the selective deformylation of this compound to produce the corresponding amine, 3-chloro-4-methylaniline (B146341), under mild conditions. nih.govnih.gov This biocatalytic approach could offer high selectivity and sustainability.
Furthermore, novel derivatization strategies are crucial for creating new molecular architectures with tailored properties. These strategies could move beyond simple modifications to include complex, multi-component reactions where this compound acts as a key building block. The development of new derivatization reagents and methodologies will be essential for synthesizing libraries of related compounds for various applications. rsc.orgresearchgate.net
| Potential Derivatization Strategy | Description | Potential Outcome |
| Catalytic C-H Activation | Direct functionalization of the aromatic C-H bonds on the phenyl ring. | Introduction of new functional groups (e.g., alkyl, aryl, heteroaryl) at specific positions, creating novel molecular scaffolds. |
| Enzymatic Deformylation | Use of N-substituted formamide deformylases to remove the formyl group. | Selective and green synthesis of 3-chloro-4-methylaniline, a valuable chemical intermediate. nih.govnih.gov |
| Metal-Catalyzed Cross-Coupling | Utilizing the chloro substituent for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). | Formation of new C-C and C-N bonds, leading to more complex derivatives with extended conjugation or different electronic properties. |
| Advanced Amide Activation | Development of new reagents to activate the formamide group for nucleophilic substitution. | Access to a wider range of N-substituted derivatives beyond what is achievable with traditional methods. |
Advanced Spectroscopic Characterization Utilizing Emerging Techniques
While standard spectroscopic methods like NMR and IR are fundamental, emerging techniques can provide unprecedented insights into the structural and dynamic properties of this compound. These advanced methods can probe molecular behavior at levels of detail previously unattainable.
For example, terahertz (THz) spectroscopy can investigate low-frequency vibrational modes, which are sensitive to subtle changes in molecular conformation and intermolecular interactions like hydrogen bonding. mdpi.com Single-molecule spectroscopy (SMS) could be employed to study the behavior of individual molecules, revealing heterogeneities that are averaged out in bulk measurements. mdpi.com Additionally, plasmonic nanospectroscopy techniques, such as surface-enhanced Raman spectroscopy (SERS), could provide highly sensitive vibrational information, even at very low concentrations. mdpi.comunizar-csic.es
| Emerging Spectroscopic Technique | Information Gained | Potential Application for this compound |
| Terahertz (THz) Spectroscopy | Probing low-frequency vibrational modes related to intermolecular interactions and conformational dynamics. mdpi.com | Detailed understanding of hydrogen bonding networks and polymorphic forms in the solid state. |
| Single-Molecule Spectroscopy (SMS) | Studying the properties and dynamics of individual molecules, revealing population heterogeneities. mdpi.com | Investigating conformational switching or binding events at the single-molecule level. |
| Plasmonic Nanospectroscopy (e.g., SERS) | Enhanced vibrational spectra with high sensitivity, enabling detection at trace levels. mdpi.comunizar-csic.es | Ultrasensitive detection and structural analysis in complex matrices. |
| Advanced 2D NMR Techniques | Detailed correlation of nuclear spins to elucidate complex structures and intermolecular interactions. | Unambiguous assignment of all proton and carbon signals and mapping of through-space interactions to define molecular conformation. |
Integration of Machine Learning and AI in Predictive Modeling for this compound Chemistry
The intersection of machine learning (ML) and artificial intelligence (AI) with chemistry is set to revolutionize how research is conducted. For this compound, these computational tools can accelerate the discovery of new reactions, predict properties, and guide experimental design. nih.govrsc.org
Predictive models can be developed to forecast the reactivity of this compound under various conditions, suggesting optimal parameters for known transformations or even proposing entirely new reactions. researchgate.net By training algorithms on existing chemical reaction data, ML can identify patterns that are not immediately obvious to human researchers. nih.gov Furthermore, ML models can predict a wide range of molecular properties, from spectroscopic signatures to biological activity, thereby prioritizing synthetic targets and reducing the need for extensive trial-and-error experimentation. acs.org
| AI/ML Application Area | Description | Potential Impact on Research |
| Reaction Outcome Prediction | Training models to predict the products and yields of reactions involving this compound. nih.gov | More efficient planning of synthetic routes and reduced experimental effort. |
| Property Prediction | Using quantitative structure-property relationship (QSPR) models to predict physical, chemical, and biological properties. nih.gov | Rapid screening of virtual derivatives for desired characteristics before synthesis. |
| Retrosynthesis Planning | Employing AI tools to propose synthetic pathways for complex molecules derived from this compound. rsc.org | Accelerating the design of synthetic strategies for novel compounds. |
| Spectroscopic Data Interpretation | Developing ML algorithms to assist in the analysis and interpretation of complex spectroscopic data. researchgate.netnih.gov | Faster and more accurate structural elucidation from raw analytical data. |
Development of Supramolecular Assemblies or Self-Assembled Structures Incorporating this compound
The field of supramolecular chemistry focuses on the design of complex chemical systems held together by non-covalent interactions. taylorandfrancis.com The this compound molecule possesses key features for supramolecular assembly: a formamide group capable of acting as both a hydrogen bond donor and acceptor, and an aromatic ring that can participate in π-π stacking and other van der Waals interactions.
Future research could explore the self-assembly of this compound into well-defined nanostructures such as fibers, tapes, or vesicles. nih.gov These assemblies could lead to the formation of soft materials like supramolecular gels or liquid crystals. taylorandfrancis.com Furthermore, this molecule could serve as a ligand for the construction of metal-organic frameworks (MOFs) or coordination polymers, where the formamide group or other introduced functionalities coordinate to metal centers, creating porous materials with potential applications in gas storage, separation, or catalysis. wikipedia.org
| Type of Supramolecular Assembly | Key Interactions | Potential Material/Application |
| Hydrogen-Bonded Networks | N-H···O=C hydrogen bonds between formamide groups. | Crystalline solids with specific packing motifs, potentially leading to polymorphism. stfc.ac.uk |
| Supramolecular Gels | Self-assembly into fibrous networks that immobilize solvent molecules. taylorandfrancis.com | Smart materials responsive to external stimuli like temperature or pH. |
| Metal-Organic Frameworks (MOFs) | Coordination of a derivatized this compound ligand to metal ions. wikipedia.org | Porous materials for catalysis, gas separation, or chemical sensing. |
| Liquid Crystals | Anisotropic self-assembly driven by a combination of hydrogen bonding and π-π stacking. | Materials for display technologies or sensors. |
Design of Next-Generation Sustainable Synthetic Routes for this compound
Green chemistry principles are increasingly guiding the development of new synthetic methodologies. Future research on this compound will likely prioritize the design of more sustainable and environmentally friendly synthetic routes.
This includes the development of catalytic processes that minimize waste and avoid the use of stoichiometric reagents. For instance, new catalytic systems for the formylation of 3-chloro-4-methylaniline could be explored that operate under milder conditions and use more benign formylating agents. The use of renewable feedstocks and green solvents will also be a key focus. rsc.org One-pot or tandem reactions, where multiple synthetic steps are combined into a single operation, can significantly improve efficiency and reduce the environmental impact by minimizing purification steps and solvent usage.
| Sustainable Synthesis Approach | Description | Anticipated Benefits |
| Catalytic Formylation | Developing new catalysts (e.g., metal-based, organocatalysts) for the formylation of the precursor amine. | Higher efficiency, lower catalyst loading, and milder reaction conditions. |
| Use of Green Solvents | Replacing traditional volatile organic compounds (VOCs) with more environmentally friendly alternatives like water, ethanol, or ionic liquids. wikipedia.org | Reduced environmental pollution and improved process safety. |
| One-Pot Synthesis | Designing a reaction sequence where the starting materials are converted to the final product in a single reactor without isolating intermediates. | Increased atom economy, reduced waste, and lower operational costs. rsc.org |
| Flow Chemistry Synthesis | Performing the synthesis in a continuous flow reactor instead of a batch process. | Enhanced safety, better process control, and easier scalability. |
Based on a comprehensive search of available scientific literature, it has been determined that there is insufficient specific research data published on the chemical compound This compound (CAS No. 6312-80-7) to fulfill the requirements of the requested article. guidechem.com
Consequently, it is not possible to generate the requested content for the following sections without engaging in speculation or improper extrapolation from other molecules, which would compromise the scientific accuracy and integrity of the article:
Conclusion
Broader Implications for Organic Synthesis, Materials Science, and Environmental Chemistry
Generating data tables, as required, is also not feasible due to the absence of published experimental data.
Therefore, the requested article cannot be provided at this time due to the lack of foundational research on the subject compound.
Q & A
Basic: What are the optimal synthetic conditions for N-(3-Chloro-4-methylphenyl)formamide to maximize yield and purity?
Methodological Answer:
The synthesis requires precise control of temperature (typically 60–80°C), reaction time (6–12 hours), and stoichiometric ratios of reactants. Use anhydrous solvents (e.g., DMF or THF) to minimize hydrolysis by-products. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is critical. Confirm purity using HPLC (e.g., reverse-phase C18 column, acetonitrile/water mobile phase) and spectroscopic techniques (¹H/¹³C NMR, FT-IR) .
Basic: How can structural integrity and purity of this compound be validated?
Methodological Answer:
Combine multiple analytical methods:
- NMR Spectroscopy : Compare chemical shifts (δ) of aromatic protons (6.8–7.5 ppm) and formamide protons (8.0–8.5 ppm) with reference data.
- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 184.06 for C₈H₇ClNO).
- HPLC : Use a Newcrom R1 column with UV detection (λ = 254 nm) to assess purity (>98%) and identify impurities .
Advanced: How can conflicting crystallographic data for this compound derivatives be resolved?
Methodological Answer:
For ambiguous diffraction patterns:
- SHELX Refinement : Use SHELXL for small-molecule refinement, adjusting parameters like thermal displacement factors and occupancy rates. Validate with R₁ < 0.05 and wR₂ < 0.10.
- Hirshfeld Surface Analysis : Map intermolecular interactions (e.g., C–H···O bonds) to resolve packing ambiguities.
- Twinned Data Handling : Apply TWINABS for intensity integration in cases of pseudo-merohedral twinning .
Advanced: What strategies are effective for analyzing the reactivity of the formamide group in this compound?
Methodological Answer:
Design experiments to probe:
- Oxidation/Reduction : React with KMnO₄ (acidic conditions) to form carboxylic acids or NaBH₄ to reduce the formyl group. Monitor via TLC and LC-MS.
- Nucleophilic Substitution : Test reactivity with amines (e.g., piperidine) in polar aprotic solvents (DMF, DMSO) at 80–100°C. Use ¹H NMR to track displacement of the chloro group.
- pH Stability : Conduct kinetic studies under varying pH (1–12) to assess hydrolysis rates .
Advanced: How can computational modeling predict the biological activity of this compound derivatives?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to simulate binding to target enzymes (e.g., cyclooxygenase-2 for anti-inflammatory activity). Validate with free energy calculations (ΔG < -7 kcal/mol).
- QSAR Modeling : Derive descriptors (logP, polar surface area) from Gaussian 09 to correlate with bioactivity data.
- ADMET Prediction : Employ SwissADME to assess pharmacokinetics (e.g., BBB permeability, CYP450 inhibition) .
Basic: What analytical techniques are suitable for quantifying impurities in this compound?
Methodological Answer:
- HPLC-DAD : Use a C18 column with gradient elution (acetonitrile/0.1% formic acid) to separate impurities. Set detection limits to 0.1% (ICH guidelines).
- GC-MS : Identify volatile by-products (e.g., unreacted precursors) with electron ionization (EI) at 70 eV.
- ICP-OES : Detect trace metal contaminants (e.g., Pd from catalysis) .
Advanced: How can structural-activity relationships (SAR) guide the design of this compound analogs?
Methodological Answer:
- Electron-Withdrawing Substituents : Introduce nitro or sulfonyl groups at the para position to enhance electrophilicity and target binding.
- Steric Effects : Modify the methyl group to tert-butyl to assess steric hindrance on receptor interaction.
- Bioisosteric Replacement : Replace the chloro group with trifluoromethyl to improve metabolic stability. Validate via in vitro enzyme assays .
Advanced: How to address discrepancies in biological activity data across studies for this compound?
Methodological Answer:
- Standardize Assay Conditions : Control variables like cell line (e.g., HepG2 vs. HEK293), incubation time (24–48 hours), and solvent (DMSO concentration ≤0.1%).
- Dose-Response Curves : Perform triplicate experiments with IC₅₀ values calculated using GraphPad Prism.
- Meta-Analysis : Use RevMan to aggregate data from multiple studies, adjusting for publication bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
